methyl 3-bromo-1H-pyrrole-2-carboxylate

Suzuki-Miyaura cross-coupling pyrrole functionalization dehalogenation suppression

Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS 941714-57-4) is a monobrominated pyrrole-2-carboxylate ester with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol. The bromine atom is installed at the C3 position of the pyrrole ring, ortho to the methyl ester at C2, creating a substitution pattern that is regiochemically distinct from the more common 4-bromo (CAS 934-05-4) and 5-bromo (CAS 934-07-6) isomers.

Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
CAS No. 941714-57-4
Cat. No. B1419068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-1H-pyrrole-2-carboxylate
CAS941714-57-4
Molecular FormulaC6H6BrNO2
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CN1)Br
InChIInChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
InChIKeyRWYUPXPKZMQREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate (CAS 941714-57-4): A Regiochemically Defined Building Block for Heterocyclic Synthesis and Fragment-Based Drug Discovery


Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS 941714-57-4) is a monobrominated pyrrole-2-carboxylate ester with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol . The bromine atom is installed at the C3 position of the pyrrole ring, ortho to the methyl ester at C2, creating a substitution pattern that is regiochemically distinct from the more common 4-bromo (CAS 934-05-4) and 5-bromo (CAS 934-07-6) isomers [1]. This compound is primarily employed as a synthetic intermediate for palladium-catalyzed cross-coupling reactions and as a fragment in structure-based drug discovery campaigns, where the C3 bromine placement enables reactivity and binding modes not accessible to its positional isomers [2].

Why Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate Cannot Be Replaced by Its 4-Bromo or 5-Bromo Isomers in Regioselective Synthesis


The position of the bromine substituent on the pyrrole ring fundamentally governs both the electronic environment for cross-coupling reactivity and the susceptibility to undesired side reactions. The C3-bromo isomer places the halogen ortho to the ester carbonyl, which exerts an electron-withdrawing ortho-activation effect that is absent in the 4-bromo isomer [1]. Critically, 4-bromopyrrole-2-carboxylates are documented to undergo unusual palladium-catalyzed dehalogenation under standard Suzuki–Miyaura conditions, leading to loss of the bromine atom and formation of the dehalogenated pyrrole-2-carboxylate rather than the desired cross-coupled product [2]. The 5-bromo isomer, conversely, cannot serve as a viable alternative when the synthetic route requires sequential or iterative couplings at differentiated pyrrole positions, as the C5 site in pyrrole-2-carboxylates is the most electrophilic and couples first in polyhalogenated systems . These position-dependent reactivity differences mean that generic substitution among bromopyrrole-2-carboxylate isomers leads to divergent synthetic outcomes, product distributions, and yields, and is not chemically valid without re-optimizing the entire synthetic route.

Quantitative Differentiation Evidence for Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate (CAS 941714-57-4) vs. Positional Isomer and In-Class Comparators


C3-Bromo Pyrrole-2-Carboxylate Resists Dehalogenation Under Suzuki Conditions Unlike the 4-Bromo Isomer

Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4) undergoes an unusual palladium-catalyzed dehalogenation under standard Suzuki–Miyaura coupling conditions, producing the debrominated pyrrole-2-carboxylate as a major side product [1]. This dehalogenation pathway is not observed for the 3-bromo isomer when the pyrrole nitrogen is unprotected, because the ortho ester group at C2 activates the C3-bromine toward oxidative addition while simultaneously altering the electronic structure to disfavor the β-hydride elimination pathway responsible for dehalogenation [2]. Handy and coworkers demonstrated that suppression of dehalogenation in the 4-bromo series requires N-Boc protection, adding a synthetic step and reducing overall efficiency; in contrast, the 3-bromo-2-carboxylate ester can be directly subjected to Suzuki coupling without mandatory N-protection .

Suzuki-Miyaura cross-coupling pyrrole functionalization dehalogenation suppression

C3 Position Is the Preferred Site for Initial Suzuki Coupling in 3,4-Dibromopyrrole-2-Carboxylate Scaffolds

In the 3,4-dibromopyrrole-2-carboxylate ester system, the C3 bromine (adjacent to the ester) is the more electron-deficient site and undergoes initial Suzuki coupling with regioselectivity, enabling sequential installation of two different aryl groups at C3 and C4 . Handy and Zhang reported that under ligand-free Pd(OAc)₂ conditions, moncoupling at C3 proceeds with conversions of 40–60%, while forcing conditions leads to competitive dicoupling . By contrast, the 4,5-dibromopyrrole-2-carboxylate system couples first at C5, not C4, because C5 is the most electron-deficient position in that scaffold . This establishes that the C3-bromo substituent—as found in methyl 3-bromo-1H-pyrrole-2-carboxylate—provides a unique regiochemical handle for sequential, directional functionalization that is inaccessible with the 4-bromo or 5-bromo monobromo isomers, which lack the differentiated coupling order intrinsic to the 3,4-dibromo scaffold.

regioselective cross-coupling dibromopyrrole iterative Suzuki coupling

Documented 85% Deprotection Yield of N-Phenylsulfonyl Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate to the NH-Free Compound at Multi-Gram Scale

The N-phenylsulfonyl-protected precursor, methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate, can be deprotected to the NH-free target compound using sodium methoxide in anhydrous methanol at 0 °C to room temperature over 4 hours, providing 3.32 g (85% isolated yield) of methyl 3-bromo-1H-pyrrole-2-carboxylate as a white solid after chromatographic purification [1]. This represents a well-characterized, reproducible deprotection protocol at multi-gram scale (6.59 g starting material). In contrast, analogous deprotection of N-protected 4-bromo-2-carboxylate esters requires careful optimization to avoid concomitant debromination or ring degradation, and comparable high-yielding deprotection procedures are not as broadly established for the 4-bromo series .

N-deprotection pyrrole NH liberation process chemistry yield

Validated X-ray Crystallographic Fragment Hit for PYCR1 at 1.74 Å Resolution: Structural Biology Tool Distinct from 4-Bromo and 5-Bromo Isomers

In a fragment-based drug discovery campaign targeting human PYCR1 (pyrroline-5-carboxylate reductase 1), methyl 3-bromo-1H-pyrrole-2-carboxylate (compound 14) was one of 8 crystallographic hits from 37 fragment-like carboxylic acids screened by X-ray crystallography [1]. The compound was modeled into the PYCR1 active site at 1.74 Å resolution with occupancy Q = 0.58, and prominent electron density for the bromine atom was observed, confirming binding [1]. The bromine atom is positioned 1.9 Å from the nicotinamide ring of the superimposed NAD(P)H cofactor, and the carboxylate group forms the canonical ionic anchor interaction with the enzyme [2]. In kinetic assays, compound 14 showed IC50 > 10 mM (no apparent inhibition up to 10 mM), compared to the benchmark inhibitor NFLP (IC50 = 0.49 mM) and the most potent fragment hit compound 33 (IC50 = 29 μM) [3]. While inactive as an enzyme inhibitor, the high-resolution structural data make this compound a validated chemical probe for determining the binding pose of bromopyrrole-2-carboxylate fragments in PYCR1, a function not demonstrated for the 4-bromo or 5-bromo isomers in the same crystallographic system.

PYCR1 inhibitor fragment-based drug discovery X-ray crystallography fragment screening

Key Intermediate in the Divergent Total Synthesis of Azalamellarins D and N via Sequential Suzuki–Miyaura Coupling and Intramolecular Direct Arylation

Methyl 1-(benzenesulfonyl)-3-bromo-1H-pyrrole-2-carboxylate, the N-protected derivative of methyl 3-bromo-1H-pyrrole-2-carboxylate, served as a critical pentacyclic intermediate precursor in the divergent total synthesis of azalamellarins D and N, lactam congeners of the marine alkaloid lamellarins with potent cytotoxic activities against cancer cell lines [1]. The synthetic sequence employs a Suzuki–Miyaura cross-coupling at the C3 position followed by an intramolecular direct arylation to construct the pentacyclic framework [1]. This application leverages the unique regiochemical placement of bromine at C3, which is mandatory for achieving the correct connectivity; the 4-bromo or 5-bromo isomers would produce regioisomeric intermediates incompatible with the target lamellarin architecture. The use of a 3-bromopyrrole-2-carboxylate building block in lamellarin-type total synthesis is well-precedented across multiple research groups .

lamellarin alkaloid total synthesis antitumor natural product

High-Value Application Scenarios for Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate (CAS 941714-57-4)


Regioselective Synthesis of 3,4-Diaryl-Substituted Pyrrole-2-Carboxylates via Iterative Suzuki–Miyaura Coupling

Medicinal chemistry groups synthesizing 3,4-diarylpyrrole-2-carboxylate scaffolds for SAR exploration should select methyl 3-bromo-1H-pyrrole-2-carboxylate as the starting material because the C3-bromine undergoes preferential initial Suzuki coupling in the 3,4-dihalogenated system, enabling sequential installation of two different aryl groups with predictable regiochemistry . This strategy has been validated in the synthesis of microtubule-depolymerizing agents where the C3 position accommodates structurally diverse aryl groups while the C4 and C5 positions are independently functionalized [1].

Fragment-Based Drug Discovery Targeting PYCR1 and Related NAD(P)H-Dependent Oxidoreductases

Structural biology teams conducting fragment screening against PYCR1 or homologous NAD(P)H-binding enzymes can use methyl 3-bromo-1H-pyrrole-2-carboxylate as a validated crystallographic fragment with a known binding pose (1.74 Å resolution, bromine positioned 1.9 Å from the nicotinamide ring) . The bromine atom provides anomalous scattering signal for unambiguous placement in electron density maps, and the established synthetic accessibility of analogs makes this fragment suitable for rapid structure-guided elaboration [1].

Total Synthesis of Lamellarin-Class Marine Alkaloids and Their Synthetic Congeners

Academic and industrial natural product synthesis laboratories targeting lamellarins, azalamellarins, or related polyarylated pyrrole alkaloids should procure the N-protected derivative of methyl 3-bromo-1H-pyrrole-2-carboxylate specifically (rather than the 4-bromo or 5-bromo isomer), as the C3 bromine placement is structurally required to achieve the correct regiochemistry in the Suzuki–Miyaura coupling / intramolecular direct arylation sequence that constructs the pentacyclic lamellarin core . The Fukuda (2021) synthesis of azalamellarins D and N provides a directly transferable experimental protocol [1].

Multi-Gram Synthesis of NH-Free 3-Bromopyrrole-2-Carboxylate for Library Production

Process chemistry and parallel synthesis groups requiring multi-gram quantities of NH-free methyl 3-bromo-1H-pyrrole-2-carboxylate can follow the patent-documented deprotection protocol (NaOMe/MeOH, 85% isolated yield at 3.3 g scale) for the N-phenylsulfonyl precursor . This established procedure reduces the burden of in-house method development and provides a benchmark yield against which alternative deprotection strategies can be compared.

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